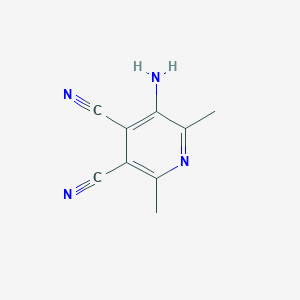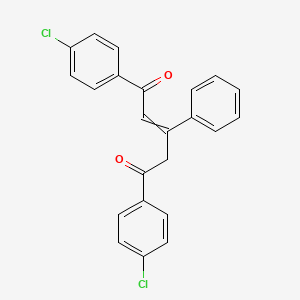
2-Pentene-1,5-dione, 1,5-bis(4-chlorophenyl)-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentene-1,5-dione, 1,5-bis(4-chlorophenyl)-3-phenyl- is an organic compound that belongs to the class of diketones These compounds are characterized by the presence of two ketone groups within their molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentene-1,5-dione, 1,5-bis(4-chlorophenyl)-3-phenyl- typically involves multi-step organic reactions. One common method might include the aldol condensation of appropriate precursors, followed by selective chlorination and phenylation reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing more efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups into alcohols or other reduced forms.
Substitution: The chlorophenyl groups may participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-Pentene-1,5-dione, 1,5-bis(4-chlorophenyl)-3-phenyl- can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.
Biology
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, the compound might be used in the production of specialty chemicals, polymers, or as a precursor for advanced materials.
Mécanisme D'action
The mechanism of action of 2-Pentene-1,5-dione, 1,5-bis(4-chlorophenyl)-3-phenyl- would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Pentene-1,5-dione, 1,5-bis(4-methylphenyl)-3-phenyl-
- 2-Pentene-1,5-dione, 1,5-bis(4-fluorophenyl)-3-phenyl-
- 2-Pentene-1,5-dione, 1,5-bis(4-bromophenyl)-3-phenyl-
Uniqueness
The presence of chlorophenyl groups in 2-Pentene-1,5-dione, 1,5-bis(4-chlorophenyl)-3-phenyl- may impart unique chemical and physical properties, such as increased reactivity or specific interactions with biological targets, distinguishing it from its analogs.
Propriétés
Numéro CAS |
91231-91-3 |
|---|---|
Formule moléculaire |
C23H16Cl2O2 |
Poids moléculaire |
395.3 g/mol |
Nom IUPAC |
1,5-bis(4-chlorophenyl)-3-phenylpent-2-ene-1,5-dione |
InChI |
InChI=1S/C23H16Cl2O2/c24-20-10-6-17(7-11-20)22(26)14-19(16-4-2-1-3-5-16)15-23(27)18-8-12-21(25)13-9-18/h1-14H,15H2 |
Clé InChI |
OFQLHSBQJNVIHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=C(C=C2)Cl)CC(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4,7,7-Tetramethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B14371788.png)
![8-Methoxybicyclo[3.2.1]oct-6-ene](/img/structure/B14371796.png)
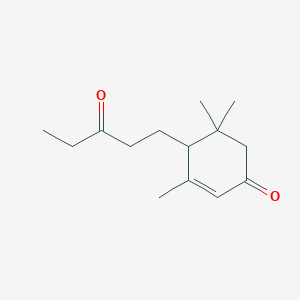

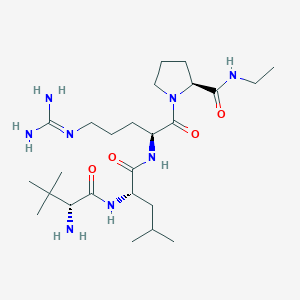
![Silane, [[1-(3,4-dichlorophenyl)ethenyl]oxy]trimethyl-](/img/structure/B14371832.png)
![5-[(4-Fluorophenyl)sulfanyl]pentanoyl chloride](/img/structure/B14371833.png)
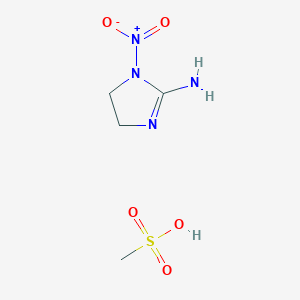
silane](/img/structure/B14371840.png)
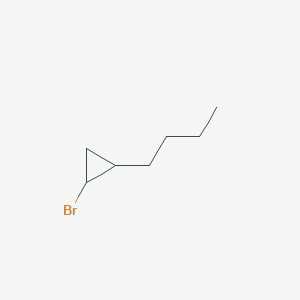
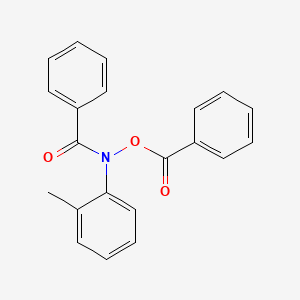
![tert-Butyl(dimethyl)[(1-phenylbut-1-en-1-yl)oxy]silane](/img/structure/B14371855.png)
